![molecular formula C8H18N2O B3055151 N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 63224-17-9](/img/structure/B3055151.png)

N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Overview

Description

Scientific Research Applications

Antitumor Activity

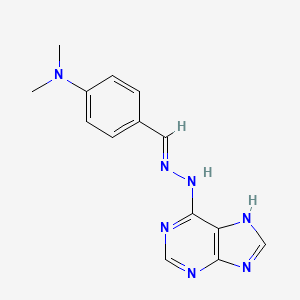

N-[2-(dimethylamino)ethyl]-2-methylpropanamide has been extensively studied for its potential in cancer treatment. Research has shown that derivatives of this compound, specifically acridine derivatives, have significant antitumor properties. For instance, the 5-substituted derivatives have demonstrated in vivo antileukemic activity, and some compounds have shown effectiveness against solid tumors like the Lewis lung solid tumor (Denny et al., 1987). These studies indicate a promising area for further investigation in cancer therapy.

Polymer Science Applications

In polymer science, 2-(Dimethylamino)ethyl methacrylate (DMA) has been copolymerized with other tertiary amine methacrylate comonomers. These novel cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media. This characteristic opens up possibilities for unique applications in drug delivery systems and smart materials (Bütün et al., 2001).

Antiallergy and Histamine Receptor Binding

A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides synthesized from this compound was evaluated for antiallergy activity. While some derivatives showed activity in the passive foot anaphylaxis assay, indicating potential as antiallergic agents, one analogue demonstrated significant binding to H1 histaminic receptors, suggesting a potential use in treating allergic reactions (Walsh et al., 1990).

Biocompatible Macromolecular Luminogens

The compound has also been used in the synthesis of biocompatible macromolecular luminogens. These luminogens have shown promise for sensing and removal of heavy metals like Fe(III) and Cu(II), indicating potential applications in environmental monitoring and remediation (Dutta et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to dimethyltryptamine , which acts as a non-selective agonist at most or all of the serotonin receptors .

Mode of Action

Based on its structural similarity to dimethyltryptamine, it might interact with serotonin receptors .

Biochemical Pathways

Given its potential interaction with serotonin receptors, it might influence the serotonin system and related pathways .

Pharmacokinetics

A structurally similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, shows a clearance of 100±036 l/h kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h, and a terminal half-life of 204±094 h .

Result of Action

Based on its potential interaction with serotonin receptors, it might influence neuronal signaling and potentially have psychoactive effects .

Action Environment

Factors such as ph and temperature can influence the behavior of structurally similar compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFGNHGNXRWCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212592 | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-17-9 | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)

![2-Isopropyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3055084.png)